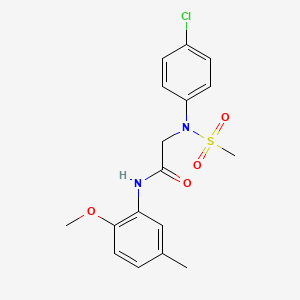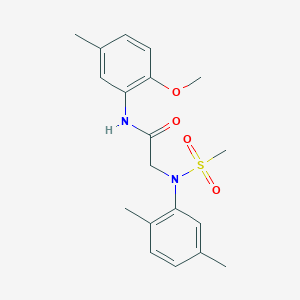
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as CGP-057148B, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic effects. CGP-057148B belongs to the class of glycine transporter inhibitors, which are being investigated as a treatment for various neurological and psychiatric disorders.
Wirkmechanismus
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning and memory. By inhibiting the glycine transporter, this compound increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on cognitive function and anxiety, this compound has been found to increase dopamine release in the prefrontal cortex, which may contribute to its potential as a treatment for schizophrenia. This compound has also been shown to modulate the activity of the serotonergic system, which is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its specificity for the glycine transporter, which minimizes off-target effects. However, the use of this compound in lab experiments is limited by its low solubility in water and its short half-life in vivo. Additionally, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One area of interest is the potential use of glycine transporter inhibitors as a treatment for drug addiction, as glycine has been shown to modulate the activity of the dopamine system, which is involved in reward processing. Another area of research is the development of more potent and selective glycine transporter inhibitors, which may have improved therapeutic effects and fewer side effects. Finally, the use of this compound in combination with other drugs, such as antipsychotics or antidepressants, may enhance their efficacy and reduce their side effects.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. One study found that this compound improved cognitive function in a rat model of schizophrenia, suggesting that glycine transporter inhibitors may be a promising treatment for this disorder. Another study showed that this compound reduced anxiety-like behavior in mice, indicating its potential as an anxiolytic agent.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-8-9-13(10-15(12)17)18-16(20)11-19(23(2,21)22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQKFWORGJQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677239.png)
![N~2~-(4-chlorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3677245.png)
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3677249.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3677257.png)
![N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677264.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677281.png)

![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3677300.png)
![3-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677301.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3677304.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677316.png)
![N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3677319.png)
![3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3677324.png)
